molecular formula C20H21ClO7 B14132368 2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one

2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one

Cat. No.: B14132368
M. Wt: 408.8 g/mol
InChI Key: FGCNPWKXPKCFIV-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a chlorinated phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. One common method involves the reaction of 3-chloro-4-methoxyphenylboronic acid with a suitable coupling partner under palladium-catalyzed conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxychroman-4-one is unique due to its multiple methoxy groups and the chromanone ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H21ClO7

Molecular Weight

408.8 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H21ClO7/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-8,14H,9H2,1-5H3

InChI Key

FGCNPWKXPKCFIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)Cl

Origin of Product

United States

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